molecular formula C13H14O3 B108100 Eupatoriochromene CAS No. 19013-03-7

Eupatoriochromene

Cat. No. B108100
CAS RN: 19013-03-7
M. Wt: 218.25 g/mol
InChI Key: SVUVYHFYZBCYRF-UHFFFAOYSA-N
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Description

Eupatoriochromene is a naturally occurring compound that has been identified in various plant species. It is a type of chromene, which is a class of organic compounds with a benzopyran nucleus. Eupatoriochromene has been isolated from the aerial parts of Calea serrata and has been found to have plant growth regulatory properties, such as retarding seed germination and reducing radicle and hypocotyl growth in seedlings. It also increases adventitious root formation in mung bean cuttings .

Synthesis Analysis

An elegant synthesis of eupatoriochromene has been achieved through a multi-step process. This involves blocking the reactive position C-3 of the appropriate ketones with an iodo group, prenylation with 3-chloro-3-methylbut-1-yne, and subsequent cyclization. Regiospecific introduction of the C-prenyl group at the less reactive C-5 position has been accomplished using 3-iodo ketones with 2-methylbut-3-en-2-ol. These methods provide a pathway for the synthesis of linear acetylchromenes like eupatoriochromene .

Molecular Structure Analysis

The molecular structure of eupatoriochromene has been elucidated using 1D and 2D NMR methods, supported by computer-assisted structure identification programs. This compound, along with another chromene called preconene II, was identified for the first time in Calea serrata through this approach .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Relevant Case Studies

Eupatoriochromene has been studied for its plant growth regulatory effects. It has been isolated from yellow starthistle (Centaurea solstitialis L.) and shown to have an impact on seed germination, radicle and hypocotyl growth, and adventitious root formation . Additionally, eupatoriochromene's synthesis has been explored to facilitate the study of its properties and potential applications .

Scientific Research Applications

Plant Growth Regulation

Eupatoriochromene, along with encecalin, isolated from yellow starthistle (Centaurea solstitialis L.), exhibits properties as a plant growth regulator. These compounds are known to retard seed germination and reduce radicle and hypocotyl growth in both weed and crop plant seedlings. Additionally, eupatoriochromene has been found to increase adventitious root formation in mung bean cuttings, indicating its potential role in agricultural and horticultural applications (Merrill, 1989).

Synthesis and Structure Identification

The isolation and structure elucidation of eupatoriochromene, and similar compounds, from various plant sources have been a significant focus. For instance, studies have detailed the isolation of eupatoriochromene from Calea serrata, using advanced techniques like 1D and 2D NMR, and the computer program LUCY for structural identification (Steinbeck et al., 1997). Another study by Ahluwalia, Prakash, and Gupta (1982) discussed an elegant synthesis method for eupatoriochromene, highlighting the advances in chemical synthesis and the importance of these compounds in pharmaceutical research (Ahluwalia et al., 1982).

Pharmacological Research

Eupatorin, a major bioactive component related to eupatoriochromene, has been studied for its anticancer and anti-inflammatory activities. For example, a study used UHPLC-Q-TOF-MS/MS to identify eupatorin metabolites in vivo and in vitro, providing valuable evidence for further pharmacological research (Li et al., 2019). Additionally, the vasorelaxation effect of eupatorin and its mechanism of action were explored in another study, demonstrating its potential in cardiovascular therapeutics (Yam et al., 2016).

Anticancer Properties

Eupatorin's role in inducing cell death in human leukemia cells through caspase activation and MAP kinase pathway involvement has been investigated, highlighting its potential in cancer therapy (Estévez et al., 2014).

Biochemical Interactions

Studies have also explored the interaction between eupatorin and proteins like bovine serum albumin (BSA), using various spectroscopic and molecular modeling methods. These studies are crucial in understanding the drug-protein interactions and the pharmacokinetics of such compounds (Xu et al., 2013).

Antiproliferative Effects

The antiproliferative effects of eupatorin on human breast cancer cells, mediated by CYP1 family enzymes, were studied, showing its potential as a chemopreventative candidate against breast cancer (Androutsopoulos et al., 2008).

Pharmacokinetic Analysis

An LC-MS/MS approach was developed for determining plasma eupatorin in rats, which was crucial for pharmacokinetic analysis. This research paves the way for understanding the drug's behavior in the body and its therapeutic potential (Feng et al., 2020).

Safety And Hazards

When handling Eupatoriochromene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUVYHFYZBCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172485
Record name Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
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URL https://comptox.epa.gov/dashboard/DTXSID70172485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eupatoriochromene

CAS RN

19013-03-7
Record name Eupatoriochromene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylencecalin
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Record name 19013-03-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789
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Record name Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLENCECALIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
T Anthonsen - Acta Chem. Scand, 1969 - actachemscand.org
… latter is co-existant with ageratochromene (6, 7-dimethoxy-2, 2-dimethylchromene) in the botanically closely related genus Ageratum 4 (tribe Eupatorieae) While eupatoriochromene …
Number of citations: 68 actachemscand.org
GB Merrill - Journal of chemical ecology, 1989 - Springer
… activity of eupatoriochromene (1) and encecalin (2). … Eupatoriochromene inhibits germination at 100 ppm and … is not inhibited by either eupatoriochromene or encecalin at 100 ppm, but …
Number of citations: 18 link.springer.com
VK Ahluwalia, C Prakash, R Gupta - Tetrahedron, 1982 - Elsevier
An elegant synthesis of linear acetylchromenes, viz eupatoriochromene, methyleupatoriochromene (encecalin), evodionol and methlevodionol, has been achieved by blocking the …
Number of citations: 9 www.sciencedirect.com
MA Miranda, J Primo, R Tormos - Tetrahedron, 1989 - Elsevier
The photolysis of the 7-acetoxybenzopyran derivatives 1a-5a has been carried out. Chromene 1a was found to undergo extensive photopolymerization. Chromanone 2a underwent a …
Number of citations: 8 www.sciencedirect.com
MA Gómez-Hurtado, JA Aviña-Verduzco… - Revista …, 2012 - scielo.org.mx
Eupatoriochromene (1) and ripariochromene B (2), isolated in good yields from the roots of Ageratina arsenei, were studied by X-ray diffraction analysis showing that, in the solid state, …
Number of citations: 6 www.scielo.org.mx
C Steinbeck, V Spitzer, M Starosta… - Journal of Natural …, 1997 - ACS Publications
… Eupatoriochromene (1) has been isolated from other Calea species before but not from C. … structure elucidation of two compounds, eupatoriochromene (1) and preconene II (2), by a …
Number of citations: 33 pubs.acs.org
C Wright, BK Chhetri, WN Setzer - Am. J. Essent. Oils Nat. Prod, 2013 - researchgate.net
… The allelopathic activity of the leaf oil can be attributed to eupatoriochromene, which constitutes 20.8% of the leaf oil. Eupatoriochromene has been shown to reduce radical and …
Number of citations: 17 www.researchgate.net
JA Klocke, MF Balandrin, RP Adams… - Journal of chemical …, 1985 - Springer
… However, this hydroxyl group was barely observed in the IR spectrum of eupatoriochromene (III). In addition, the hydroxyl proton was at 12.87 ppm in the [1H]NMR spectrum of III, and it …
Number of citations: 43 link.springer.com
VK Ahluwalia, KK Arora - Tetrahedron, 1981 - Elsevier
… (10) which was found to agree with the description given for natural eupatoriochromene.6d9 Since 10 has already been methylated to corresponding methyl ether (11) by Anthonsent …
Number of citations: 52 www.sciencedirect.com
H OH, OCHOCHO OCH - Indian Journal …, 1971 - Council of Scientific & Industrial …
Number of citations: 0

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